molecular formula C22H26N4O5 B1330611 PHE-GLY-PHE-GLY CAS No. 59005-83-3

PHE-GLY-PHE-GLY

Cat. No.: B1330611
CAS No.: 59005-83-3
M. Wt: 426.5 g/mol
InChI Key: QVOBNSFUVPLVPE-UHFFFAOYSA-N
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Description

PHE-GLY-PHE-GLY is a complex organic compound with the empirical formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is notable for its intricate structure, which includes multiple amino and phenyl groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

PHE-GLY-PHE-GLY has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHE-GLY-PHE-GLY typically involves the stepwise addition of amino acids and protective groups under controlled conditions. The process often starts with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acids using reagents like carbodiimides or phosphonium salts . The reaction conditions usually involve maintaining a low temperature to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive addition of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PHE-GLY-PHE-GLY can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of PHE-GLY-PHE-GLY involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-phenylethanoyl]amino}acetic acid
  • 2-Amino-3-hydroxybutanoyl]amino}acetyl)amino]acetic acid
  • 2-Aminopropanoyl]amino}pentanedioic acid

Uniqueness

What sets PHE-GLY-PHE-GLY apart from similar compounds is its specific arrangement of amino and phenyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBNSFUVPLVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319257
Record name Phenylalanylglycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59005-83-3
Record name NSC343027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalanylglycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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